molecular formula C22H23NO5 B2971873 (Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 904511-37-1

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Número de catálogo: B2971873
Número CAS: 904511-37-1
Peso molecular: 381.428
Clave InChI: KKAOBDMIKDLFDL-UNOMPAQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. Key structural features include:

  • A 4-methoxybenzylidene substituent at position 2, contributing to π-π stacking interactions in biological targets.
  • 4-methyl and 7-morpholinomethyl groups, which enhance steric bulk and solubility.
  • A Z-configuration of the benzylidene group, critical for maintaining planar geometry and binding affinity .

Synthetic routes typically involve aldol condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes, followed by functionalization at position 7 via alkylation or Mannich reactions .

Propiedades

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-11-18(24)17(13-23-7-9-27-10-8-23)22-20(14)21(25)19(28-22)12-15-3-5-16(26-2)6-4-15/h3-6,11-12,24H,7-10,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAOBDMIKDLFDL-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)OC)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one, also known as cKIT-IN-3, is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits a variety of biological activities that have garnered attention in scientific research. Its unique structure, characterized by a benzofuran core, a methoxybenzylidene moiety, and a morpholinomethyl substituent, positions it as a promising candidate for pharmacological applications.

Structural Features

  • Molecular Formula : C₁₉H₂₂N₂O₃
  • Geometric Configuration : (Z) configuration indicating specific spatial arrangement around the double bond.

Synthesis

The synthesis of this compound typically involves a condensation reaction between a resorcinol derivative and an appropriately substituted aldehyde. The process requires careful control of reaction conditions to yield high purity and yield.

Antioxidant Properties

Research indicates that benzofuran derivatives exhibit significant antioxidant activity. These compounds can scavenge free radicals, thereby reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has shown potential antimicrobial effects against various bacterial and fungal strains. This suggests its applicability in treating infections and possibly developing new antimicrobial agents.

Anticancer Effects

Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis (programmed cell death)
  • Cell cycle arrest

A structure-activity relationship (SAR) analysis has highlighted the importance of specific substituents on the benzofuran ring in enhancing anticancer activity. For instance, derivatives with morpholinomethyl groups have demonstrated improved selectivity and potency against cancer cell lines compared to their non-substituted counterparts.

Table: Biological Activities of (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals
AntimicrobialEffective against bacterial and fungal strains
AnticancerInduces apoptosis; inhibits cell proliferation

Case Studies

  • Anticancer Activity Evaluation : A study evaluated the cytotoxic effects of (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one on various cancer cell lines. The results indicated significant inhibition of cell growth with an IC₅₀ value comparable to established chemotherapeutic agents like doxorubicin.
  • Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited substantial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its morpholinomethyl and 4-methyl substituents. Below is a comparison with structurally related analogs (see Table 1 for data):

(Z)-2-(3-Hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6v)

  • Substituents: 3-hydroxy-4-methoxybenzylidene (position 2).
  • Lacks substituents at positions 4 and 5.
  • Lower solubility due to absence of polar groups (e.g., morpholine).
  • Melting point: 187.6–188.5°C, suggesting weaker intermolecular interactions than the target compound.

(Z)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one (6x) Substituents: 4-hydroxy-3-methoxybenzylidene (position 2), 6-hydroxy (position 6). Higher polarity from phenolic -OH groups but reduced metabolic stability compared to the target’s methoxy and morpholine groups. Lower synthetic yield (25.7% vs. >85% for morpholinomethyl derivatives), reflecting challenges in introducing multiple hydroxyl groups .

(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one Substituents: 2-fluorobenzylidene (position 2), dimethylaminomethyl (position 7). The fluorine atom increases lipophilicity (higher LogP), but the dimethylamino group is less polar than morpholine, reducing water solubility. Likely inferior bioavailability compared to the target compound’s morpholine moiety .

(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one Substituents: 7-methyl instead of 7-morpholinomethyl. The methyl group reduces solubility and hydrogen-bonding capacity, impacting interactions with hydrophilic targets (e.g., enzymes).

Table 1: Key Properties of Comparable Compounds

Compound Name Substituents (Positions) Melting Point (°C) Solubility (LogS) Synthetic Yield (%) Bioactivity (Tyrosinase IC₅₀)
Target Compound 2: 4-methoxybenzylidene; 4: methyl; 7: morpholinomethyl 255–256 (pred.) -3.5 85–90 0.8 μM (pred.)
(Z)-6x 2: 4-hydroxy-3-methoxy; 6: hydroxy 261.2–262.1 -4.8 25.7 2.5 μM
(Z)-6y 2: 3-hydroxy-4-methoxy; 6: hydroxy 254.9–255.5 -4.6 86.2 1.7 μM
(Z)-7-dimethylaminomethyl analog 2: 2-fluorobenzylidene; 7: dimethylaminomethyl 198–200 -4.2 75 3.1 μM
(Z)-7-methyl analog 2: 4-methoxybenzylidene; 7: methyl 240–242 -5.0 88 Not reported

Critical Analysis of Substituent Effects

  • Position 7 Modifications: Replacing methyl with morpholinomethyl (target compound) increases solubility by ~1.5 LogS units and enhances bioactivity, as seen in tyrosinase inhibition .
  • Position 2 Aromatic Rings : The 4-methoxy group in the target compound balances electron-donating effects and metabolic stability, outperforming fluorinated or dihydroxylated analogs in pharmacokinetics .
  • Synthetic Feasibility: High yields (>85%) for morpholinomethyl derivatives suggest efficient Mannich reactions, whereas hydroxylated analogs (e.g., 6x) require protection/deprotection steps, reducing yields .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.